2-Methyl-4-nitrobenzotrifluoride
Overview
Description
2-Methyl-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a yellow crystalline solid commonly used in various industrial applications, including as a solvent, intermediate, and reagent. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzotrifluoride typically involves the nitration of p-methyl benzotrifluoride. The process includes the following steps:
Fluorination: p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene.
Nitration: p-Methyl benzotrifluoride is nitrated with mixed acid to produce 4-methyl-3-nitrobenzotrifluoride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of catalysts and solvents to optimize the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Nitration: Mixed acid (a combination of nitric acid and sulfuric acid) is commonly used for nitration reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions on the aromatic ring.
Major Products:
Nitration: 4-Methyl-3-nitrobenzotrifluoride.
Reduction: 2-Methyl-4-aminobenzotrifluoride.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
2-Methyl-4-nitrobenzotrifluoride is employed in several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Agrochemicals: Serves as a precursor for the production of herbicides and pesticides.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Dyestuff: Acts as a raw material in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobenzotrifluoride involves its reactivity towards various chemical reagents. The nitro group on the aromatic ring is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .
Comparison with Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but contains a fluorine atom instead of a methyl group.
2-Nitro-4-trifluoromethylbenzonitrile: Contains a nitrile group instead of a methyl group.
Uniqueness: 2-Methyl-4-nitrobenzotrifluoride is unique due to the presence of both a nitro group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-methyl-4-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCDDUFGSQYJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443054 | |
Record name | 2-Methyl-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1960-52-7 | |
Record name | 2-Methyl-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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